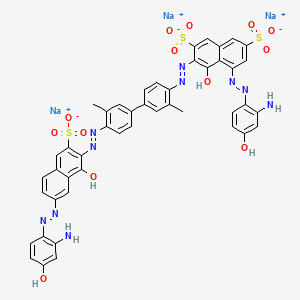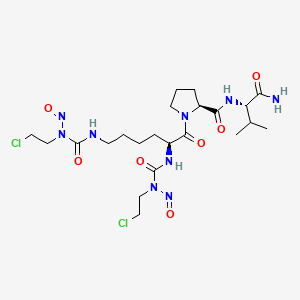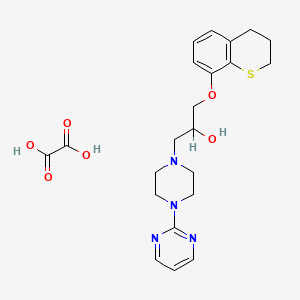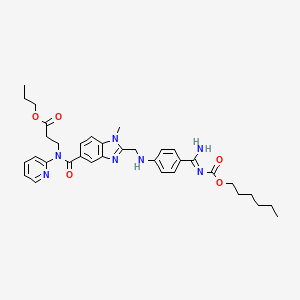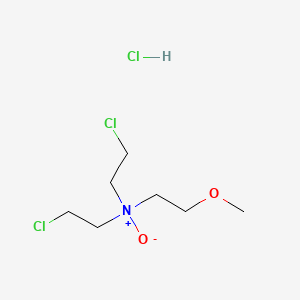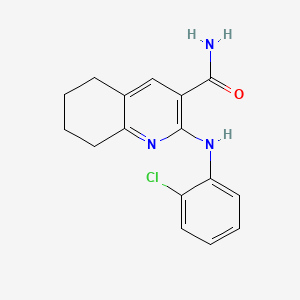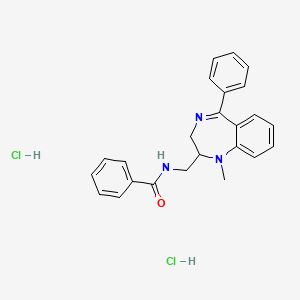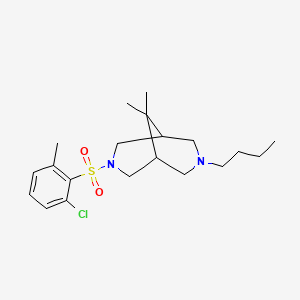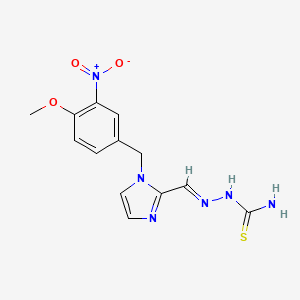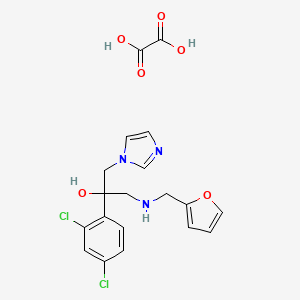
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of dichlorophenyl, furfurylamino, imidazolyl, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the dichlorophenyl and imidazolyl groups. This is followed by the introduction of the furfurylamino group and the propanol moiety. The final step involves the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazolyl and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets. The imidazolyl group, for example, can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to interfere with biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: This compound shares the dichlorophenyl and imidazolyl groups but lacks the furfurylamino and propanol moieties.
2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxyphenylpiperazine: This compound has a similar dichlorophenyl and imidazolyl structure but includes additional functional groups.
Uniqueness
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
83338-47-0 |
|---|---|
Molecular Formula |
C19H19Cl2N3O6 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(furan-2-ylmethylamino)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C17H17Cl2N3O2.C2H2O4/c18-13-3-4-15(16(19)8-13)17(23,11-22-6-5-20-12-22)10-21-9-14-2-1-7-24-14;3-1(4)2(5)6/h1-8,12,21,23H,9-11H2;(H,3,4)(H,5,6) |
InChI Key |
CRWQRHOCCMSXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


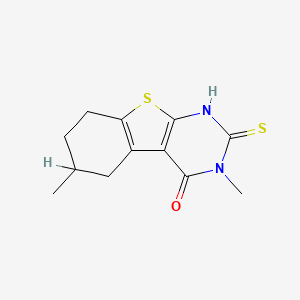
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)
